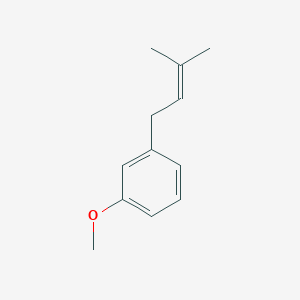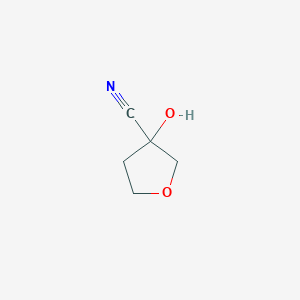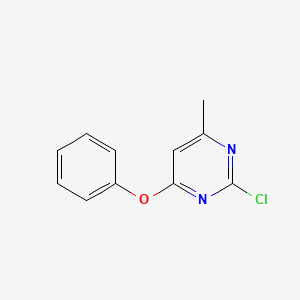
2-Chloro-4-methyl-6-phenoxypyrimidine
Übersicht
Beschreibung
2-Chloro-4-methyl-6-phenoxypyrimidine is a heterocyclic compound with a molecular formula C12H9ClN2O. It is a pyrimidine derivative that has been extensively studied for its scientific research applications. The compound has shown potential as a pharmacological agent, with its unique chemical properties making it a promising candidate for various purposes.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activities
Phenoxypyrimidines, including derivatives like 2-Chloro-4-methyl-6-phenoxypyrimidine, have been studied for their potential as herbicides. A study by Jojima and Tamura (1966) found that related phenoxypyrimidines showed high pre-emergent herbicidal activity against radish, indicating potential agricultural applications for controlling weed growth (Jojima & Tamura, 1966).
Synthesis and Characterization
The synthesis and characterization of fluorinated pyrimidine derivatives, including those similar to 2-Chloro-4-methyl-6-phenoxypyrimidine, have been explored. Popova et al. (1999) synthesized various fluorinated pyrimidines, which exhibited high fungicidal activity, suggesting potential for agricultural applications in disease control (Popova et al., 1999).
Antiviral Activity
Holý et al. (2002) studied the antiviral activity of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines. They found that certain derivatives inhibited the replication of herpes viruses and retroviruses, including HIV, highlighting the potential of pyrimidine derivatives in antiviral therapies (Holý et al., 2002).
Biological Activities
De (2005) conducted a study on a series of pyrimidines for their herbicidal, fungicidal, and anti-TMV (Tobacco Mosaic Virus) activities. This research suggests that pyrimidine derivatives can have diverse biological activities, useful in both agricultural and medicinal fields (De, 2005).
Precursor in Pharmaceutical and Explosive Industries
Patil et al. (2008) explored the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, a precursor in the synthesis of compounds like 2-Chloro-4-methyl-6-phenoxypyrimidine. This compound finds applications in the production of high explosives and medicinal products, indicating the broad utility of pyrimidine derivatives (Patil et al., 2008).
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-6-phenoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-7-10(14-11(12)13-8)15-9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIVOTFQHQYUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-6-phenoxypyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



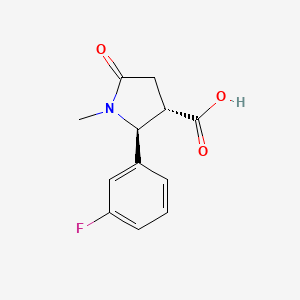
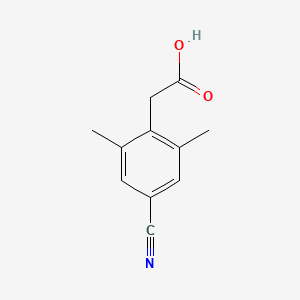
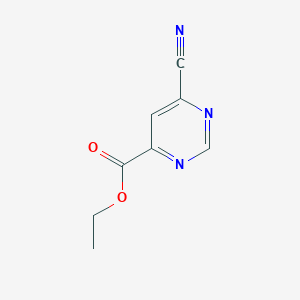
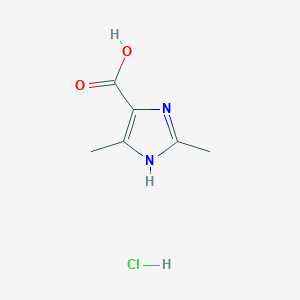
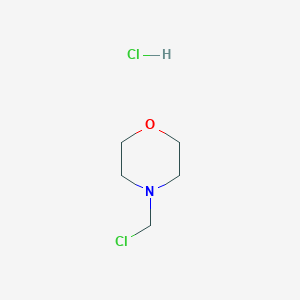
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethanol](/img/structure/B3380125.png)

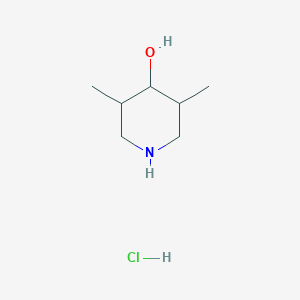
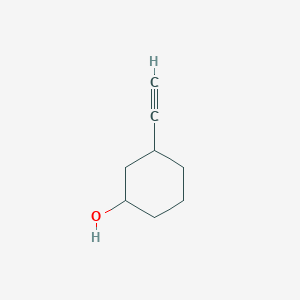
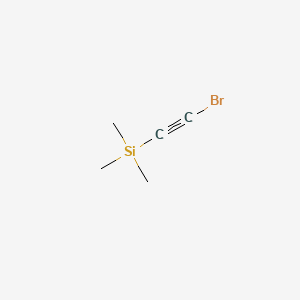
![Spiro[4.5]decane-2-carboxylic acid](/img/structure/B3380150.png)
![tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B3380151.png)
